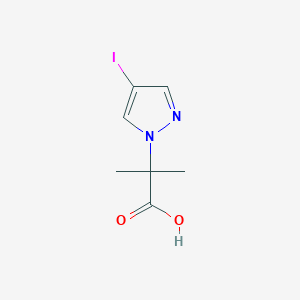

2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

2-(4-iodopyrazol-1-yl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-7(2,6(11)12)10-4-5(8)3-9-10/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPSKXFEWNXZRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid typically involves the iodination of a pyrazole precursor followed by the introduction of the methylpropanoic acid group. One common method includes the reaction of 4-iodopyrazole with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the carboxylic acid group.

Coupling Reactions: The iodine atom can be used in palladium-catalyzed coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as azido, thiol, or amino derivatives can be formed.

Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with higher oxidation states.

Coupling Products: Coupling reactions can yield biaryl or alkyne-substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Bioactivity

- Iodine vs. Methyl/Chloro Groups: The 4-iodo substituent in the target compound increases polarizability and van der Waals interactions compared to the methyl group in 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid . This may enhance binding affinity in enzyme-targeted drug design.

- Amino vs. Ester Functionalization: The isopropylamino group in 3-(4-Iodo-1H-pyrazol-1-yl)-2-(isopropylamino)propanoic acid improves water solubility, contrasting with the ester-based herbicides (e.g., clodinafop-propargyl ), which rely on lipophilicity for membrane penetration.

Comparative Pharmacokinetic and Physicochemical Data

| Property | This compound | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | Haloxyfop |

|---|---|---|---|

| Molecular Weight (g/mol) | ~294.1 | ~166.2 | ~407.7 |

| LogP (Predicted) | 1.8 | 0.9 | 3.5 |

| Solubility (mg/mL, water) | ~15 | ~50 | <1 |

| Primary Use | Drug intermediate | Research chemical | Herbicide |

Biological Activity

2-(4-Iodopyrazol-1-yl)-2-methylpropanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a pyrazole ring, which is known for its diverse pharmacological properties, and is characterized by the presence of an iodine atom, which may enhance its reactivity and biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A pyrazole moiety (4-Iodopyrazole).

- A methylpropanoic acid group, which contributes to its acidic properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The iodine substituent on the pyrazole ring may facilitate interactions with enzymes and receptors, enhancing the compound's pharmacological profile.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing pyrazole rings often display significant antimicrobial effects against various pathogens.

- Anti-inflammatory Effects : There is evidence suggesting that derivatives of pyrazole can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Antitumor Properties : Some pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation, indicating potential use in oncology.

Case Studies and Research Findings

- Antimicrobial Activity : In a study evaluating various pyrazole derivatives, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, showcasing its potential as an antimicrobial agent .

- Anti-inflammatory Potential : A series of experiments conducted on animal models revealed that this compound significantly reduced markers of inflammation when administered in controlled doses, suggesting a pathway for therapeutic applications in treating inflammatory conditions .

- Antitumor Efficacy : In vitro studies indicated that this compound could inhibit the growth of certain cancer cell lines by inducing apoptosis, highlighting its possible utility in cancer therapy .

Data Table: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against various bacteria | |

| Anti-inflammatory | Reduced inflammation markers in animal models | |

| Antitumor | Induced apoptosis in cancer cell lines |

Q & A

Q. What are the critical steps in synthesizing 2-(4-iodopyrazol-1-yl)-2-methylpropanoic acid, and how can purity be optimized?

Synthesis typically involves:

- Cyclocondensation : Formation of the pyrazole ring using hydrazine derivatives and iodinated precursors.

- Acid functionalization : Introducing the propanoic acid group via nucleophilic substitution or ester hydrolysis.

- Purification : Use of column chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Key challenges include managing iodine’s reactivity and avoiding byproducts like dehalogenated analogs.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- NMR : Focus on the pyrazole proton environment (δ 7.5–8.5 ppm for aromatic protons) and the methyl groups (δ 1.2–1.5 ppm).

- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 309.0 for C₇H₉IN₂O₂) .

Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions?

The 4-iodo group enables Suzuki-Miyaura or Ullmann couplings for derivatization. For example:

- Suzuki reactions : Replace iodine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids.

- Stille couplings : Use organotin reagents for C-C bond formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism in the pyrazole ring?

Pyrazole tautomerism (1H vs. 2H forms) may lead to variable NMR signals. Strategies include:

- Variable-temperature NMR : Observe signal coalescence at higher temperatures.

- Computational validation : Compare experimental data with DFT-predicted chemical shifts .

Q. What experimental designs are recommended for studying the compound’s biological activity, particularly enzyme inhibition?

Q. How can researchers address discrepancies in solubility data across different solvent systems?

Solubility variations (e.g., in DMSO vs. aqueous buffers) arise from the compound’s amphiphilic nature.

- Hansen solubility parameters : Optimize solvent blends (e.g., DMSO/water mixtures) for biological assays.

- Co-solvency studies : Use logP values to predict solubility in polar/nonpolar media .

Data Analysis and Interpretation

Q. What statistical methods are suitable for analyzing dose-response relationships in cytotoxicity studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA : Compare toxicity across cell lines, accounting for variance in triplicate experiments .

Q. How can computational chemistry predict the impact of structural modifications on bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.